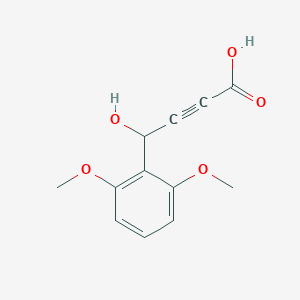![molecular formula C8H15ClN2O4 B14593954 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid CAS No. 61267-89-8](/img/structure/B14593954.png)
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is a chemical compound that belongs to the class of diazabicyclo compounds. This compound is known for its unique bicyclic structure, which includes nitrogen atoms at positions 3 and 7. The perchloric acid component adds to its reactivity and stability, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and a methylating agent. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process. The resulting product is then treated with perchloric acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and methylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the compound with hydrogen atoms added to the nitrogen atoms.
Substitution: The major products are substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene involves its interaction with molecular targets, primarily through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The compound’s bicyclic structure allows it to act as a ligand in coordination chemistry, influencing various biochemical pathways and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar in structure but with different substituents.
3,7-Diazabicyclo[3.3.1]nonane: Lacks the methyl group at position 7.
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Contains acetyl groups instead of a methyl group
Uniqueness
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is unique due to its specific methylation and the presence of perchloric acid, which enhances its reactivity and stability. This makes it particularly useful in applications requiring strong and stable reagents.
Propriétés
Numéro CAS |
61267-89-8 |
|---|---|
Formule moléculaire |
C8H15ClN2O4 |
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
7-methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid |
InChI |
InChI=1S/C8H14N2.ClHO4/c1-10-5-7-2-8(6-10)4-9-3-7;2-1(3,4)5/h3,7-8H,2,4-6H2,1H3;(H,2,3,4,5) |
Clé InChI |
ZMSXESOLWBPHAB-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC(C1)C=NC2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


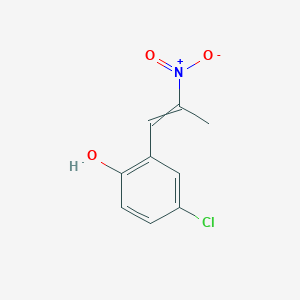
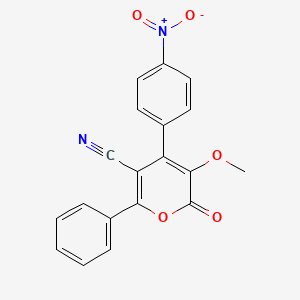
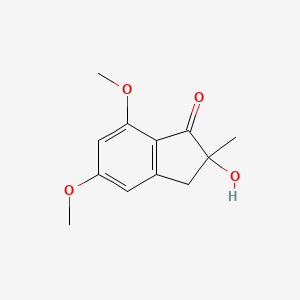
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
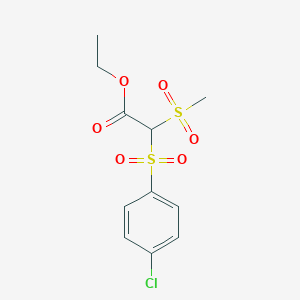
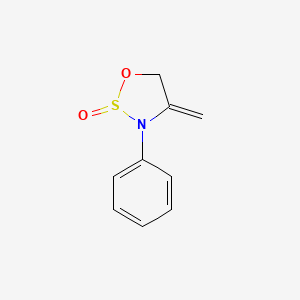
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
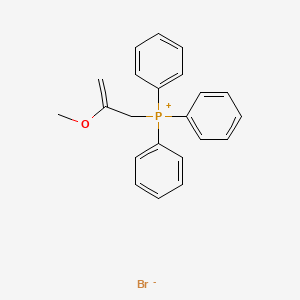
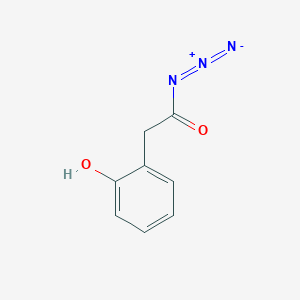
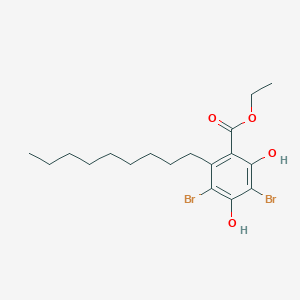
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
